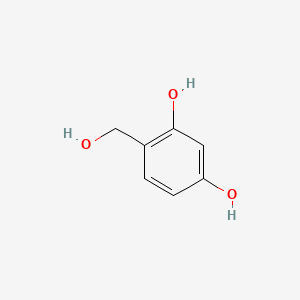
2,5-dihydro-1H-silole
Overview
Description
2,5-Dihydro-1H-silole is a silicon-containing five-membered cyclic diene It is a member of the silole family, which are known for their unique electronic properties due to the interaction between the silicon atom and the conjugated diene system
Mechanism of Action
Target of Action
The primary target of 2,5-dihydro-1H-silole is the photoluminescence quantum yield . This compound is known to interact with chromophoric molecules, which are the primary targets of its action . These molecules play a crucial role in the emission of light, and this compound has been found to greatly boost their photoluminescence quantum yields .
Mode of Action
This compound interacts with its targets through a unique process known as aggregation-induced emission (AIE) . This process involves the restriction of intramolecular rotations of the peripheral phenyl rings against the central silole core, which blocks the nonradiative channel via the rotational energy relaxation processes and effectively populates the radiative decay of the excitons . This interaction results in a significant increase in the photoluminescence quantum yields of the chromophoric molecules .
Biochemical Pathways
The biochemical pathway affected by this compound primarily involves the emission of light . The compound’s AIE property affects this pathway by enhancing the photoluminescence quantum yields of chromophoric molecules . The downstream effects of this interaction include the production of strong emitters from faint fluorophores .
Pharmacokinetics
Its unique aie property suggests that it may have interesting interactions with biological systems .
Result of Action
The primary result of this compound’s action is the enhancement of light emission . By boosting the photoluminescence quantum yields of chromophoric molecules, it turns these molecules from faint fluorophores into strong emitters . This has potential applications in various fields, including the development of sensors, indicators, biocompatible fluorogens, and materials for efficient OLEDs and PV cells .
Action Environment
The action of this compound is influenced by environmental factors such as the state of aggregation . In the solution state, the compound exhibits weak fluorescence. In the aggregated state, its fluorescence is greatly enhanced due to the restriction of intramolecular motions . This suggests that the compound’s action, efficacy, and stability may be significantly influenced by its physical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dihydro-1H-silole can be synthesized through various methods. One common approach involves the reaction of alkynylsilanes with terminal alkynyl groups. This one-pot synthesis method is efficient and yields high purity products . The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silole oxides.
Reduction: Reduction reactions can convert silole derivatives into more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the silicon or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include silole oxides, reduced silole derivatives, and various substituted siloles, depending on the specific reagents and conditions used.
Scientific Research Applications
2,5-Dihydro-1H-silole has a wide range of applications in scientific research:
Optoelectronics: Due to its unique electronic properties, it is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Imaging: Its fluorescence properties are exploited in cell imaging and other biological applications.
Materials Science: It is used in the synthesis of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-1H-pyrrole: Similar in structure but contains nitrogen instead of silicon.
2,5-Dihydro-1H-furan: Contains oxygen instead of silicon.
2,5-Dihydro-1H-thiophene: Contains sulfur instead of silicon.
Uniqueness
2,5-Dihydro-1H-silole is unique due to the presence of silicon, which imparts distinct electronic properties not found in its nitrogen, oxygen, or sulfur analogs. This makes it particularly valuable in applications requiring high electron mobility and specific electronic characteristics .
Properties
IUPAC Name |
2,5-dihydro-1H-silole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Si/c1-2-4-5-3-1/h1-2H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTACVKZZKKFPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC[SiH2]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7049-25-4 | |
| Record name | 1-Silacyclo-3-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007049254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 1-sila-3-cyclopentenes?
A1: Several synthetic strategies have been employed to access 1-sila-3-cyclopentenes. One approach involves the hydroboration of bis(trimethylsilylethynyl)silanes with 9-borabicyclo[3.3.1]nonane (9-BBN) [, ]. Another method utilizes the reaction of 2,3-dimethylbutadiene with dichlorodimethylsilane in the presence of sodium metal, followed by bromination and dehydrobromination []. Additionally, metathesis reactions of dimethyldiallylsilane have also been explored as a route to 1-sila-3-cyclopentenes [, , , ].
Q2: How does the nature of substituents influence the regioselectivity of reactions involving 1-sila-3-cyclopentenes?
A2: The type of substituents on the silicon atom and the double bond significantly impacts the regioselectivity of reactions with 1-sila-3-cyclopentenes. For instance, during the trichlorosilylation of 2-metallated cis-1,4-dichlorobut-2-enes, the presence of less electron-attractive groups like H or Me3Si favors SN2 reactions, ultimately leading to the formation of 1,1-dichloro-2-silyl-1-silacyclopent-3-enes [].
Q3: Can you elaborate on the reaction of 1-sila-3-cyclopentenes with 9-BBN?
A3: Hydroboration of bis(trimethylsilylethynyl)silanes with 9-BBN surprisingly does not result in the typical cis-1,2-hydroboration products. Instead, depending on the substituents on the silicon atom, the reaction yields either 1-sila-3-cyclopentene derivatives with two 9-BBN groups attached to the ring [, ] or 2,5-dihydro-1H-siloles with one 9-BBN group [].
Q4: What insights do spectroscopic studies provide regarding the structure of 1-sila-3-cyclopentenes and their derivatives?
A4: Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 11B, 13C, and 29Si NMR, plays a crucial role in confirming the structures of 1-sila-3-cyclopentenes and their derivatives in solution [, , ]. Furthermore, X-ray structural analysis provides detailed information on the solid-state structures of these compounds [, ].
Q5: What are the potential applications of 1-sila-3-cyclopentenes?
A5: 1-Sila-3-cyclopentenes serve as valuable precursors for other silicon-containing compounds. For example, they can be polymerized to form polymers with potential applications in materials science [, , ]. Additionally, their unique reactivity makes them intriguing building blocks for the synthesis of more complex molecules. For instance, they can undergo reactions with nitrogen tetroxide [, ] or be used to synthesize alkenylfluorosilanes and silylated ketones [].
Q6: Are there any known reactions of 1-sila-3-cyclopentenes with palladium catalysts?
A6: Yes, palladium-catalyzed silylene transfer reactions using (aminosilyl)boronic esters have been reported to efficiently form 1-sila-3-cyclopentene rings fused with indole rings []. This reaction demonstrates the potential of 1-sila-3-cyclopentenes in the synthesis of complex heterocyclic systems.
Q7: Have any asymmetrically substituted 1-sila-3-cyclopentenes been synthesized?
A7: Yes, research has explored the synthesis of asymmetrically substituted dialkenyl derivatives of 1-sila-3-cyclopentenes []. These derivatives introduce further structural diversity and may lead to the discovery of new properties and applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



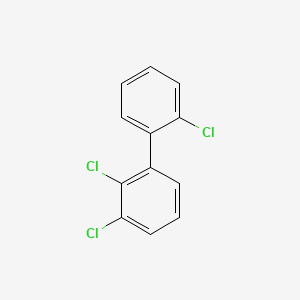
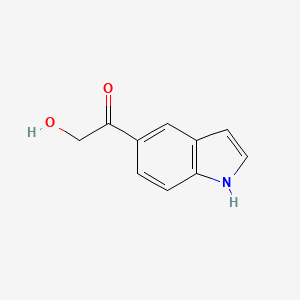
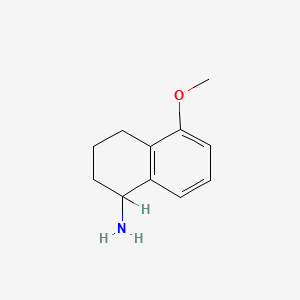

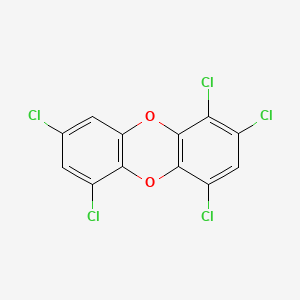
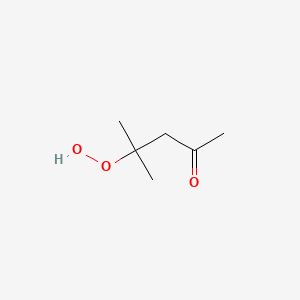
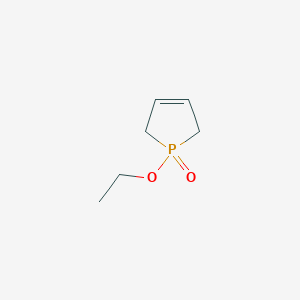

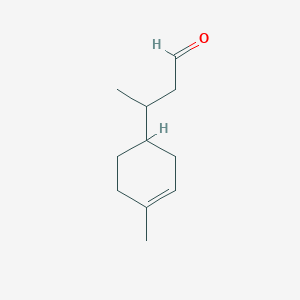
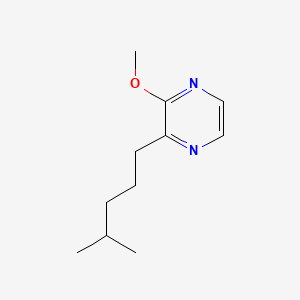

![2-[(4-Phenylpiperazin-1-yl)methyl]quinoline](/img/structure/B1595492.png)
